Cas no 2138017-72-6 (1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole)

1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole is a triazole-based heterocyclic compound featuring a chloro-fluorophenyl moiety and dimethoxyphenyl substituents. Its unique structure confers potential utility in medicinal chemistry and materials science, particularly as a scaffold for designing bioactive molecules. The presence of halogen and methoxy groups enhances its binding affinity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications. The compound's rigid triazole core contributes to its chemical stability, while the electron-rich aromatic systems may facilitate further functionalization. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and organic synthesis.
1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole structure
2138017-72-6 structure
Product Name:1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole
CAS No:2138017-72-6
MF:C16H13ClFN3O2
MW:333.744725942612
CID:5299479
Update Time:2025-05-27

1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole
    • 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole
    • 1H-1,2,3-Triazole, 1-(5-chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-
    • Inchi: 1S/C16H13ClFN3O2/c1-22-15-6-3-10(7-16(15)23-2)13-9-21(20-19-13)14-8-11(17)4-5-12(14)18/h3-9H,1-2H3
    • InChI Key: FAHZLUKUZNAGAR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)N1C=C(C2C=CC(=C(C=2)OC)OC)N=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 392
  • XLogP3: 3.7
  • Topological Polar Surface Area: 49.2

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Additional information on 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole

Recent Advances in the Study of 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole (CAS: 2138017-72-6)

The compound 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole (CAS: 2138017-72-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This triazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural optimization of 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole to enhance its bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the triazole core and the methoxy substituents on the phenyl ring could significantly influence the compound's binding affinity to target proteins. The researchers employed molecular docking and density functional theory (DFT) calculations to predict the optimal configuration for interaction with key enzymes involved in inflammatory pathways.

In vitro and in vivo evaluations of 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole have revealed promising anti-inflammatory and anticancer properties. A preclinical study conducted by a team at the University of Cambridge (2024) reported that the compound exhibited potent inhibitory effects on NF-κB signaling, a critical pathway in chronic inflammation and cancer progression. The study further highlighted the compound's ability to induce apoptosis in cancer cell lines while showing minimal cytotoxicity to normal cells, suggesting a favorable therapeutic window.

Another area of interest is the compound's potential application in neurodegenerative diseases. A recent publication in ACS Chemical Neuroscience (2024) explored the neuroprotective effects of 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole in models of Alzheimer's disease. The researchers found that the compound could attenuate amyloid-beta aggregation and reduce oxidative stress in neuronal cells, indicating its potential as a multifunctional agent for neurodegenerative disorders.

Despite these promising findings, challenges remain in the development of 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole as a therapeutic agent. Issues such as pharmacokinetic properties, metabolic stability, and formulation optimization need to be addressed in future studies. Ongoing research is also exploring the compound's potential synergies with existing drugs to enhance efficacy and reduce side effects.

In conclusion, 1-(5-Chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)triazole represents a versatile scaffold with significant potential in multiple therapeutic areas. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical translation. The compound's unique structural features and broad bioactivity make it a promising candidate for the development of next-generation therapeutics.

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